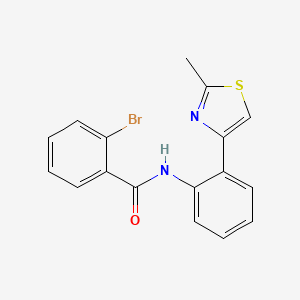
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives It is characterized by the presence of a cinnamamide moiety attached to a 2-(2-fluorophenyl)-2-methoxypropyl group
Mechanism of Action
Target of Action
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide, also known as (2E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide, is a derivative of cinnamic amide . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) that plays a crucial role in signal transduction pathways regulating various cellular mechanisms .
Mode of Action
The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition can lead to a decrease in the aggressive tumor progression and increased sensitivity to antitumor drugs .
Biochemical Pathways
The action of this compound on EGFR affects the signal transduction pathways regulated by this receptor . The downstream effects of this interaction can lead to changes in cellular mechanisms, potentially influencing cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR activity, which can lead to a decrease in tumor progression and increased sensitivity to antitumor drugs . These effects can potentially lead to the suppression of cancer cell growth.
Biochemical Analysis
Biochemical Properties
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide interacts with EGFR, a receptor tyrosine kinase that plays a crucial role in signal transduction pathways regulating various cellular mechanisms . The compound’s interaction with EGFR suggests that it may influence the activity of this enzyme and potentially other biomolecules in the cell.
Cellular Effects
The effects of this compound on cells are primarily observed in its antiproliferative activities against the human breast cancer cell line MCF-7 . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory activities on EGFR suggest that it may exert its effects at the molecular level through binding interactions with this biomolecule, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)cinnamamide: A structurally similar compound with a fluorophenyl group attached to the cinnamamide moiety.
Cinnamamide-chalcone derivatives: These compounds have a chalcone moiety attached to the cinnamamide structure and exhibit similar biological activities.
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is unique due to the presence of the 2-(2-fluorophenyl)-2-methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy as a therapeutic agent.
Properties
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDDHYOERGEHFH-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)
![4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2504923.png)
![(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)
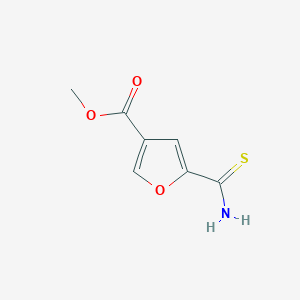


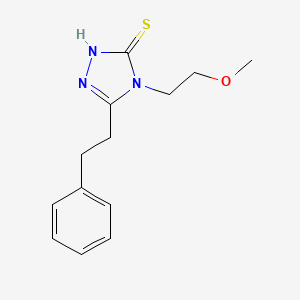
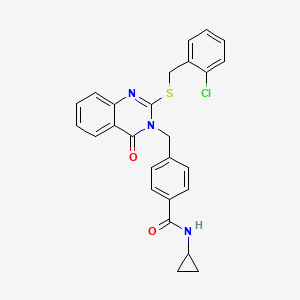
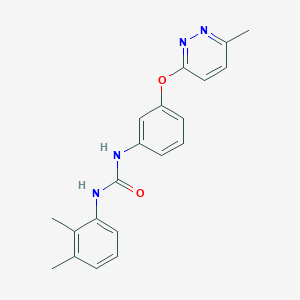
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)

